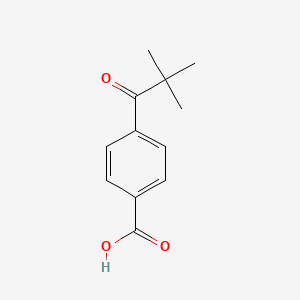

4-(2,2-Dimethylpropanoyl)benzoic acid

Description

4-(2,2-Dimethylpropanoyl)benzoic acid (CAS 32018-31-8) is a benzoic acid derivative featuring a 2,2-dimethylpropanoyl (pivaloyl) group at the para position of the aromatic ring. Its molecular formula is C₁₃H₁₆O₃, with a molecular weight of 220.26 g/mol. The compound is synthesized via coupling reactions, as evidenced by protocols involving palladium catalysts or aryl halide intermediates . Key properties include a high melting point (>250°C, inferred from related compounds in ) and moderate solubility in polar organic solvents due to the hydrophobic pivaloyl group. Its structure combines a carboxylic acid moiety (for hydrogen bonding) and a bulky tert-butyl ketone substituent, making it a valuable intermediate in pharmaceutical and materials chemistry .

Properties

IUPAC Name |

4-(2,2-dimethylpropanoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-12(2,3)10(13)8-4-6-9(7-5-8)11(14)15/h4-7H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZDOYSFYZZHFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2,2-Dimethylpropanoyl)benzoic acid can be synthesized through several methods. One common approach involves the reaction of pivalic acid with benzoic acid derivatives under specific conditions. For example, the reaction of pivalic anhydride with benzoic acid in the presence of a catalyst can yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dimethylpropanoyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The pivaloyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) and methoxyamine (CH3ONH2) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

a. Anticancer Studies

Recent studies have investigated the potential of 4-(2,2-Dimethylpropanoyl)benzoic acid as an anticancer agent. Research indicates that derivatives of benzoic acid can inhibit histone deacetylases (HDACs), which are enzymes involved in cancer progression. For instance, one study demonstrated that a related compound exhibited significant inhibition of HDAC activity, leading to reduced growth of cancer cells .

Table 1: HDAC Inhibition by Benzoic Acid Derivatives

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | HCT-116 (Colorectal) |

| 3-Hydroxy-4-methoxybenzoic acid | 25 | HeLa |

| 4-Hydroxybenzoic acid | 30 | MCF-7 (Breast) |

b. Anti-inflammatory Applications

The compound has also been studied for its anti-inflammatory properties. In vitro assays have shown that it can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response. This suggests potential therapeutic uses in treating inflammatory diseases.

Case Study: Inhibition of Cyclooxygenase Enzymes

A study evaluated the effects of various benzoic acid derivatives on cyclooxygenase activity. The results indicated that this compound significantly reduced the production of prostaglandins in cultured cells, highlighting its potential as an anti-inflammatory agent.

Pharmaceutical Formulations

In pharmaceutical applications, the compound is often utilized as an excipient or active ingredient in formulations aimed at enhancing drug solubility and stability. Its ability to form stable complexes with various drugs makes it valuable in developing effective delivery systems.

Table 2: Pharmaceutical Formulations Using Benzoic Acid Derivatives

| Formulation Type | Active Ingredient | Role of this compound |

|---|---|---|

| Topical Creams | Hydrocortisone | Stabilizer and solubilizing agent |

| Oral Tablets | Ibuprofen | Enhancer of bioavailability |

| Injectable Solutions | Antibiotics | Preservative and stabilizing agent |

Cosmetic Applications

The cosmetic industry has also recognized the utility of this compound as a stabilizing agent in formulations. Its properties help improve the texture and longevity of cosmetic products.

Case Study: Cosmetic Formulation Stability

A formulation study assessed the stability of creams containing varying concentrations of benzoic acid derivatives. Results showed that formulations with this compound maintained their efficacy over extended periods compared to those without it .

Mechanism of Action

The mechanism of action of 4-(2,2-Dimethylpropanoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Type and Positional Isomerism

4-[(2,2-Dimethylpropanamido)methyl]benzoic Acid (CID 18071250)

- Structure : Features a pivaloyl group linked via an amide and methylene bridge to the benzoic acid ring.

- Molecular Formula: C₁₃H₁₇NO₃.

- Key Differences: The amide group introduces hydrogen-bonding capacity and reduces steric bulk compared to the ketone in 4-(2,2-dimethylpropanoyl)benzoic acid. This enhances solubility in aqueous media but may reduce membrane permeability .

3-(2,2-Dimethylpropionylamino)benzoic Acid (ST-2279)

- Structure : Pivaloyl group attached at the meta position via an amide linkage.

- Key Differences: Positional isomerism alters electronic effects on the aromatic ring.

Steric and Electronic Effects of Substituents

4-Isopropylbenzoic Acid (CAS 536-66-3)

- Structure : Contains a smaller isopropyl group instead of pivaloyl.

- Key Differences : The isopropyl group is less sterically hindered, leading to higher crystallinity and melting points (e.g., 4-isopropylbenzoic acid melts at 165–167°C). The reduced bulk enhances reactivity in esterification or amidation reactions compared to the pivaloyl analog .

2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanoic Acid

- Structure : Cyclopropanecarbonyl substituent introduces ring strain and moderate electron-withdrawing effects.

- However, the smaller size compared to pivaloyl may reduce steric shielding in catalytic applications .

2-({4-[(2,2-Dimethylpropanoyl)amino]-3-methylbenzoyl}amino)benzoic Acid (CAS 6081-05-6)

- Structure : A bis-amide derivative with dual pivaloyl and benzamide groups.

- Key Differences : The additional amide linkage expands hydrogen-bonding networks, making it a potent candidate for protease inhibition. Its molecular weight (354.36 g/mol) and logP (3.8) suggest improved bioavailability over simpler analogs .

Antibacterial Derivatives ()

- Example: 2-({4-[(Difluoromethyl)sulfanyl]phenyl}amino)benzoic acid.

- Key Differences : Replacement of pivaloyl with difluoromethylthio groups enhances electronegativity, improving interactions with bacterial enzyme active sites. However, the pivaloyl group’s hydrophobicity may favor penetration through lipid membranes .

4-Phenylbenzoic Acid ()

- Structure : Lacks the pivaloyl group, with a simple phenyl substituent.

- Key Differences: The absence of steric hindrance allows for facile reduction to aldehydes or hydrocarbons. In contrast, this compound resists over-reduction due to steric protection of the ketone .

Methyl 2,4-dihydroxy-5-(4-nitrobenzamido)benzoate ()

- Structure : Nitro and hydroxy groups dominate electronic effects.

- Key Differences : The nitro group’s strong electron-withdrawing nature increases benzoic acid acidity (lower pKa) compared to the electron-neutral pivaloyl group. This impacts salt formation and solubility profiles .

Biological Activity

4-(2,2-Dimethylpropanoyl)benzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C_{12}H_{14}O_{3}

- Molecular Weight : 218.24 g/mol

This compound features a benzoic acid core substituted with a 2,2-dimethylpropanoyl group, which may influence its biological activity.

Antimicrobial Activity

Recent studies have indicated that benzoic acid derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest promising antibacterial activity:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 125 |

| This compound | Escherichia coli | 250 |

These results highlight the potential of this compound in developing antimicrobial agents .

Anti-inflammatory and Analgesic Properties

The compound has been evaluated for anti-inflammatory effects. Research indicates that derivatives of benzoic acid can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. The inhibition of these enzymes can lead to reduced inflammation and pain relief:

- COX-1 Inhibition : IC50 values in the range of 10-20 µM have been reported for related compounds.

- COX-2 Inhibition : IC50 values around 5-15 µM indicate stronger anti-inflammatory potential.

These findings suggest that this compound may serve as a candidate for developing new non-steroidal anti-inflammatory drugs (NSAIDs) .

Cytotoxic Effects

The cytotoxicity of this compound has been assessed in various cancer cell lines. Studies reveal that it induces apoptosis in colorectal cancer cells through the activation of caspase pathways:

- Caspase-3 Activation : Increased levels of caspase-3 were observed in treated cells, indicating apoptosis.

- Cell Viability Assays : A reduction in cell viability by up to 50% at concentrations above 1000 µM was noted.

This suggests that the compound may have potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways and cancer progression.

- Reactive Oxygen Species (ROS) : It may induce oxidative stress in cancer cells, leading to cell death.

- Protein Degradation Pathways : Preliminary studies suggest it may enhance proteasomal activity, promoting the degradation of misfolded proteins .

Case Studies

Several case studies provide insight into the practical applications and efficacy of this compound:

-

Study on Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound showed significant antibacterial effects against Gram-positive bacteria.

- Findings : The study reported a correlation between structure and activity, emphasizing the importance of the substituent groups on the benzoic acid core.

-

Cancer Cell Line Analysis : In vitro studies on colorectal cancer cell lines showed that treatment with this compound resulted in increased apoptosis markers and reduced cell proliferation.

- Results : The study concluded that further investigation is warranted to explore its use in cancer therapy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2,2-dimethylpropanoyl)benzoic acid in laboratory settings?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed reduction of substituted benzoic acids. For example, using Pd(OAc)₂ (1 mol%), dppb ligand (2 mol%), pivalic anhydride (1.5 equiv.), and Et₃SiH as a hydride source under reflux conditions yields the product in 97% efficiency. This method is scalable and avoids aldehyde byproducts . Alternative approaches include Friedel-Crafts acylation of benzoic acid derivatives using pivaloyl chloride in the presence of Lewis acids like AlCl₃.

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer :

- X-ray crystallography : Use the WinGX suite for single-crystal structure determination to resolve bond angles and confirm substituent positions .

- LC-MS : Perform liquid chromatography–mass spectrometry (LC-MS) to verify molecular weight and fragmentation patterns, as demonstrated for structurally related benzoic acid derivatives .

- NMR/FTIR : Compare spectral data (¹H/¹³C NMR, IR) with reference libraries from PubChem or NIST Chemistry WebBook .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer : Stability tests should include:

- pH titration : Monitor solubility and degradation in aqueous solutions (pH 3–10) using UV-Vis spectroscopy.

- Thermogravimetric analysis (TGA) : Assess thermal stability up to 300°C.

- Storage recommendations : Store at –20°C in anhydrous conditions to prevent hydrolysis of the pivaloyl group .

Q. How does the electron-withdrawing pivaloyl group influence the reactivity of the benzoic acid core?

- Methodological Answer : The 2,2-dimethylpropanoyl group enhances electrophilic aromatic substitution (EAS) at the para position due to its electron-withdrawing nature. Reactivity can be quantified via Hammett substituent constants (σ ≈ +0.78), validated through kinetic studies of esterification or amidation reactions .

Advanced Research Questions

Q. What catalytic mechanisms enable the chemoselective reduction of this compound derivatives to aromatic hydrocarbons?

- Methodological Answer : Pd(0)/(II) catalysis facilitates a step-down reduction via a redox-neutral pathway. The pivaloyl group acts as a directing group, promoting hydride transfer to the carbonyl carbon. Key steps include:

- Acyl-Pd intermediate formation : Confirmed by ³¹P NMR and DFT calculations.

- Hydride transfer : Et₃SiH serves as the hydride donor, with Et₃N neutralizing generated acids .

Q. How can computational modeling predict the biological activity of this compound analogs?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity).

- QSAR studies : Correlate substituent effects (e.g., logP, polar surface area) with antibacterial IC₅₀ values from in vitro assays .

Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?

- Methodological Answer :

- Parameter optimization : Screen catalyst loading (0.5–5 mol%), temperature (25–120°C), and solvent polarity (DMF vs. THF) using Design of Experiments (DoE).

- Byproduct analysis : Employ GC-MS to identify side products like decarboxylated arenes or dimerized species .

Q. How does this compound function as a ligand in coordination polymers or metal-organic frameworks (MOFs)?

- Methodological Answer :

- Synthesis : React with Zn(OAc)₂ in aqueous solution (pH 3–6) to form 2D/3D frameworks.

- Characterization : Analyze topology via single-crystal XRD and porosity via BET surface area measurements .

Q. What analytical techniques differentiate this compound from its regioisomers or degradation products?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.